molecular formula C8H6BrFO3 B6302594 Carbonic acid, 2-bromo-4-fluorophenyl methyl ester CAS No. 84478-90-0

Carbonic acid, 2-bromo-4-fluorophenyl methyl ester

Cat. No. B6302594
Key on ui cas rn: 84478-90-0
M. Wt: 249.03 g/mol
InChI Key: UHVMWCUMBLQKKZ-UHFFFAOYSA-N
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Patent
US04818276

Procedure details

A stirred solution of 561 g (5.0 moles) of 4-fluorophenol in 600 mL of dioxane was cooled in an ice-water bath and 831 g (5.2 moles) of bromine was added dropwise. The complete addition required 1.5 hours, during which the reaction mixture temperature was maintained at 14°-25° C. Following the addition, the ice-water bath was removed, and the reaction mixture temperature rose to 35° C. The reaction mixture was stirred for two hours, then 600 mL of water, followed by 420 mL of 10.8N aqueous sodium hydroxide were added dropwise over 30 minutes and 1 hour respectively. Upon complete addition, the reaction mixture was cooled to 0°-10° C., and 591 g (6.15 moles) of methyl chloroformate was added dropwise over four hours. Upon complete addition, the reaction mixture was allowed to warm to ambient temperature and was stirred for 17 hours. After this time, 450 g of aqueous 50% sodium hydroxide was added to neutralize the reaction mixture. The resultant solid was collected by filtration, and the filter cake washed with two 500 mL portions of water. The solid was dried under reduced pressure to give 1211 g of 2-bromo-4-fluorophenyl methyl carbonate; m.p. 75°-78° C.
Quantity
561 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
831 g
Type
reactant
Reaction Step Two
Quantity
591 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Br:9]Br.Cl[C:12]([O:14][CH3:15])=[O:13].[OH-].[Na+]>O1CCOCC1>[C:12](=[O:13])([O:14][CH3:15])[O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[Br:9] |f:3.4|

Inputs

Step One
Name
Quantity
561 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
831 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
591 g
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The complete addition required 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
during which the reaction mixture temperature was maintained at 14°-25° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
CUSTOM
Type
CUSTOM
Details
rose to 35° C
ADDITION
Type
ADDITION
Details
were added dropwise over 30 minutes and 1 hour respectively
Duration
1 h
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0°-10° C.
ADDITION
Type
ADDITION
Details
Upon complete addition
STIRRING
Type
STIRRING
Details
was stirred for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
the filter cake washed with two 500 mL portions of water
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC1=C(C=C(C=C1)F)Br)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1211 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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